(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Catalog No.
S548051
CAS No.
1055412-47-9
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methy...

CAS Number

1055412-47-9

Product Name

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

IUPAC Name

(3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7-

InChI Key

XLBQNZICMYZIQT-GHXNOFRVSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

SU5614; SU 5614; SU5614.

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C

Description

The exact mass of the compound (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one is 272.07164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from scientific literature:

  • Structural Analysis: Research suggests a connection between the Z configuration of the double bond and the presence of an intramolecular hydrogen bond between the carbonyl oxygen and the pyrrole NH group. This information comes from a crystallographic study of a similar molecule, (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one [National Institutes of Health (.gov) National Center for Biotechnology Information [NCBI], PubChem PMC2967860: ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

272.07164

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

SU5614

Dates

Modify: 2023-08-15
1: Arseni N, Ahmed F, Hiddemann W, Buske C, Feuring-Buske M. Effects of the protein tyrosine kinase inhibitor, SU5614, on leukemic and normal stem cells. Haematologica. 2005 Nov;90(11):1577-8. PubMed PMID: 16266907.
2: Aleskog A, Höglund M, Pettersson J, Hermansson M, Larsson R, Lindhagen E. In vitro activity of the flt3-inhibitor su5614 and standard cytotoxic agents in tumour cells from patients with wild type and mutated flt3 acute myeloid leukaemia. Leuk Res. 2005 Sep;29(9):1079-81. Epub 2005 Apr 15. PubMed PMID: 16038735.
3: Spiekermann K, Dirschinger RJ, Schwab R, Bagrintseva K, Faber F, Buske C, Schnittger S, Kelly LM, Gilliland DG, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3. Blood. 2003 Feb 15;101(4):1494-504. Epub 2002 Oct 24. PubMed PMID: 12406902.
4: Yee KW, O'Farrell AM, Smolich BD, Cherrington JM, McMahon G, Wait CL, McGreevey LS, Griffith DJ, Heinrich MC. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase. Blood. 2002 Oct 15;100(8):2941-9. PubMed PMID: 12351406.
5: Spiekermann K, Faber F, Voswinckel R, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells. Exp Hematol. 2002 Jul;30(7):767-73. PubMed PMID: 12135675.

Explore Compound Types